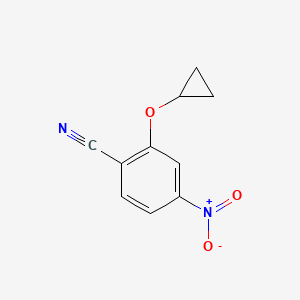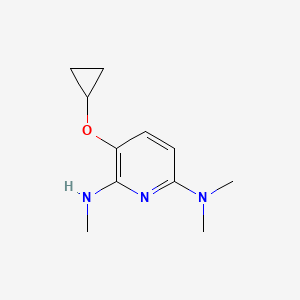
(R,E)-3-(Octadec-9-enoyloxy)-4-(trimethylammonio)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenoyl carnitine, also known as oleoylcarnitine, is a long-chain acylcarnitine. It is a derivative of carnitine, a quaternary ammonium compound involved in the transport of fatty acids into the mitochondria for β-oxidation. This compound plays a crucial role in lipid metabolism and energy production within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-octadecenoyl carnitine typically involves the esterification of carnitine with oleic acid. One common method is to react cis-9-octadecenoic acid with thionyl chloride to form cis-9-octadecenoyl chloride. This intermediate is then reacted with carnitine to produce 9-octadecenoyl carnitine .
Industrial Production Methods: Industrial production of 9-octadecenoyl carnitine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions: 9-Octadecenoyl carnitine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
9-Octadecenoyl carnitine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and acylation reactions.
Biology: Plays a role in the study of lipid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Used in the formulation of dietary supplements and energy drinks.
Mechanism of Action
The mechanism of action of 9-octadecenoyl carnitine involves its role in the transport of fatty acids into the mitochondria. It facilitates the translocation of long-chain fatty acids across the mitochondrial membrane, enabling their subsequent β-oxidation. This process generates acetyl-CoA, which enters the citric acid cycle to produce ATP, the primary energy currency of the cell .
Molecular Targets and Pathways:
Carnitine Palmitoyltransferase I (CPT I): Facilitates the conversion of fatty acids to acylcarnitines.
Carnitine Palmitoyltransferase II (CPT II): Converts acylcarnitines back to acyl-CoA within the mitochondria.
β-Oxidation Pathway: Involves the breakdown of fatty acids to produce acetyl-CoA.
Comparison with Similar Compounds
Palmitoylcarnitine: Another long-chain acylcarnitine involved in fatty acid metabolism.
Linoleoylcarnitine: A derivative of linoleic acid, also involved in lipid metabolism.
Uniqueness: 9-Octadecenoyl carnitine is unique due to its specific role in the transport and metabolism of oleic acid, a monounsaturated fatty acid. Its structure allows for efficient interaction with mitochondrial enzymes, making it a critical component in energy production .
Properties
Molecular Formula |
C25H47NO4 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
(3R)-3-[(E)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12+/t23-/m1/s1 |
InChI Key |
IPOLTUVFXFHAHI-MDRMPYQZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(diethylamino)phenyl]methylidene}-2-methyl-5-nitroaniline](/img/structure/B14814184.png)


![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14814215.png)
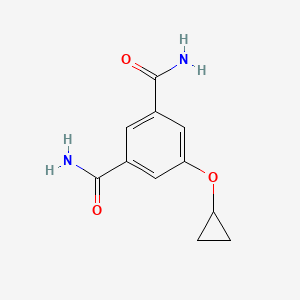

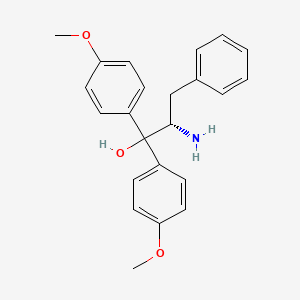

![N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14814242.png)
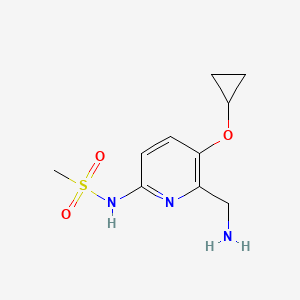
![N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide](/img/structure/B14814248.png)
